Elevated Lipophilicity (LogP 1.79) vs. 3,5-Dichloro-1-ethylpyrazin-2(1H)-one (LogP 1.57)
The target compound, 1-ethyl-3,5-dibromopyrazin-2-one, exhibits a calculated LogP of 1.79, which is 0.22 log units higher than the dichloro analog 3,5-dichloro-1-ethylpyrazin-2(1H)-one (CAS 1187017-35-1, LogP 1.57) . This difference corresponds to an approximately 1.66-fold higher octanol-water partition coefficient for the dibromo compound.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.79 |
| Comparator Or Baseline | 3,5-Dichloro-1-ethylpyrazin-2(1H)-one: LogP = 1.57 |
| Quantified Difference | ΔLogP = +0.22 (1.66-fold higher octanol-water partitioning) |
| Conditions | Calculated LogP values from vendor technical datasheets (Chemsrc/Leyan) |
Why This Matters
Higher lipophilicity can improve membrane permeability and is a critical parameter for optimizing ADME properties in hit-to-lead programs; the 0.22 LogP difference is sufficient to alter the Lipinski compliance boundary for compounds close to the LogP ≤5 threshold.
